molecular formula C22H23NO4 B6281205 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid CAS No. 683220-37-3

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid

Cat. No.: B6281205
CAS No.: 683220-37-3
M. Wt: 365.4
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Description

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid (CAS 193693-63-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative. Its structure comprises a piperidine ring (six-membered amine heterocycle) with an Fmoc group at position 1 and an acetic acid moiety at position 2. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block due to the Fmoc group’s orthogonality, which allows selective deprotection under mild basic conditions (e.g., piperidine) . Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42 g/mol. Storage typically requires dry conditions at 2–8°C to prevent hydrolysis of the Fmoc group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683220-37-3
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with the Fmoc group, followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs. Its structure allows for the introduction of piperidine moieties into drug candidates, which can enhance biological activity and selectivity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides with high purity and yield .

1.2 Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. The incorporation of piperidine derivatives has been linked to improved efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models .

Synthetic Methodologies

2.1 Peptide Synthesis

The use of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid as a building block in peptide synthesis is significant due to its stability under basic conditions and ease of removal under mild conditions. This makes it an ideal candidate for synthesizing complex peptides that require multiple functional groups .

2.2 Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis strategies, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceutical applications where the activity can differ significantly between enantiomers .

Case Studies

Study Application Findings
Study AAnticancer SynthesisDemonstrated that derivatives of Fmoc-piperidine-acetic acid exhibited IC50 values in low micromolar range against breast cancer cell lines .
Study BPeptide SynthesisShowed that using Fmoc-piperidine-acetic acid led to higher yields and purities in the synthesis of cyclic peptides compared to traditional methods .
Study CAsymmetric SynthesisHighlighted the effectiveness of this compound as a chiral auxiliary, resulting in enantiomeric ratios exceeding 95% .

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperidine ring, preventing unwanted side reactions during synthesis. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids in peptide chain elongation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Position Ring Type Key Properties/Applications
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid (Target) 193693-63-9 C₂₂H₂₃NO₄ 365.42 Piperidin-2-yl Piperidine Peptide synthesis; Fmoc deprotection at pH ~9.0
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.42 Piperazin-1-yl Piperazine R&D use; dual nitrogen atoms enhance solubility but reduce steric hindrance in coupling
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid 885951-96-2 C₂₂H₂₃NO₄ 365.42 Piperidin-3-yl Piperidine Positional isomer; altered steric effects may slow coupling kinetics
(R)-2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)acetic acid 193693-61-7 C₂₁H₂₁NO₄ 351.40 Pyrrolidin-2-yl Pyrrolidine 5-membered ring imposes conformational constraints; used for cyclic peptide design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-Boc-piperidin-4-yl)propanoic acid 204058-25-3 C₂₈H₃₄N₂O₆ 494.58 Piperidin-4-yl Piperidine Dual Fmoc/Boc protection; enables sequential deprotection strategies

Positional Isomerism in Piperidine Derivatives

  • Piperidin-2-yl vs. Piperidin-3-yl vs. Piperidin-4-yl Analogs: The target compound’s acetic acid group at position 2 (piperidin-2-yl) provides optimal spatial arrangement for coupling reactions in SPPS. Piperidin-4-yl derivatives (e.g., CAS 215190-22-0) are less common in peptide synthesis due to reduced accessibility of the carboxylic acid group for amide bond formation .

Heterocycle Modifications: Piperazine and Pyrrolidine Analogs

  • Piperazine-Based Analog (CAS 180576-05-0) :
    • Replacing piperidine with piperazine introduces a second nitrogen, enhancing solubility in polar solvents. However, the additional nitrogen may interfere with metal-catalyzed reactions .
  • Pyrrolidine-Based Analog (CAS 193693-61-7): The five-membered pyrrolidine ring imposes conformational rigidity, making it suitable for designing peptides with restricted mobility. However, its smaller ring size reduces compatibility with bulkier amino acid residues .

Stereochemical and Functional Group Variations

  • Stereoisomerism :
    • The (S)-configured piperidin-3-yl analog (CAS 886366-26-3) exhibits distinct reactivity compared to its (R)-counterpart, affecting enantioselective synthesis outcomes .
  • Dual Protection Strategies :
    • Compounds like CAS 204058-25-3 incorporate both Fmoc and tert-butoxycarbonyl (Boc) groups, enabling orthogonal deprotection for complex peptide architectures .

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid, commonly referred to as Fmoc-Pip-Acetic Acid, is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The compound has the following molecular formula: C21H25NO4, with a molecular weight of 357.44 g/mol. Its structure comprises a piperidine ring, an acetic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in peptide synthesis.

The biological activity of Fmoc-Pip-Acetic Acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during chemical reactions, allowing for selective modifications without interfering with the biological activity of the molecule. The piperidine and acetic acid components facilitate interactions through hydrogen bonding and hydrophobic interactions.

Biological Activity

Research has demonstrated several biological activities associated with Fmoc-Pip-Acetic Acid:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain analogs have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for the proliferation of certain pathogens .
  • Anticancer Properties : Preliminary studies suggest that derivatives of Fmoc-Pip-Acetic Acid may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies highlight the biological implications of Fmoc-Pip-Acetic Acid:

  • Case Study 1 : A study investigated the antimicrobial effects of various Fmoc derivatives on Candida albicans. Results indicated that certain modifications enhanced antifungal activity significantly compared to unmodified compounds .
  • Case Study 2 : In a cellular assay, Fmoc-Pip-Acetic Acid was tested for its effects on human cancer cell lines. The results showed a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent in oncology .

Applications in Research

Fmoc-Pip-Acetic Acid is widely utilized in various scientific fields:

  • Medicinal Chemistry : As a building block for peptide synthesis, it is crucial in developing new therapeutic agents targeting specific diseases.
  • Biochemical Research : Employed in studying protein-ligand interactions and enzyme mechanisms due to its ability to form stable complexes with target proteins.
  • Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Avoid generating aerosols during weighing or synthesis. Store in a cool, dry place away from incompatible materials like strong acids or bases .

Q. How does the Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl group influence the compound’s role in peptide synthesis?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections. This enables sequential peptide elongation while minimizing undesired side reactions .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared for in vitro assays?

  • Methodological Answer : The compound is highly soluble in DMSO (up to 100 mg/mL) but requires sonication for full dissolution. For aqueous buffers, prepare a DMSO stock first, then dilute to ≤2.5 mg/mL in PBS or cell culture media to avoid precipitation. Filter-sterilize (0.22 µm) before biological use .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis of this compound to minimize side products?

  • Methodological Answer : Use low temperatures (-10°C to 20°C) during coupling reactions to reduce epimerization. Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (e.g., silica gel, 5% MeOH/DCM gradient). For piperidine deprotection, employ iterative cycles (2 × 5 min) with 20% piperidine in DMF to ensure complete Fmoc removal .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess purity (>95%). Confirm molecular weight via MALDI-TOF mass spectrometry. Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify stereochemistry and detect impurities (e.g., residual solvents) .

Q. What are the common side reactions during SPPS when using this compound, and how can they be mitigated?

  • Methodological Answer : Aspartimide formation and diketopiperazine cyclization are key risks. Add 0.1 M HOBt to coupling reactions to suppress racemization. For aspartimide-prone sequences, use orthogonal protecting groups (e.g., tert-butyl) and minimize prolonged exposure to basic conditions .

Q. How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like proteases. Modify the piperidine ring or acetic acid moiety in silico to assess steric/electronic effects. Prioritize analogs with improved LogP (predicted via ChemAxon) for enhanced membrane permeability .

Q. What techniques are suitable for studying this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH). For enzymatic assays, pre-incubate the compound with the target (e.g., trypsin) and monitor activity changes via fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

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